4-Chloro-2,3,6-trimethylquinoline
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Overview
Description
4-Chloro-2,3,6-trimethylquinoline is a research chemical . It has a molecular formula of C12H12ClN and a molecular weight of 205.68 .
Synthesis Analysis
The synthesis of quinoline derivatives, such as this compound, often involves the condensation of anilines with β-diketones . For example, 6-Chloro-1,2-dihydro-2,2,4-trimethylquinoline was obtained by refluxing 4-chloroaniline with acetone and a catalytic amount of iodine in toluene for 72 hours .Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring fused with a pyridine moiety . The structure also includes a chlorine atom and three methyl groups attached to the quinoline ring .Chemical Reactions Analysis
Quinoline derivatives undergo various chemical reactions. For instance, the Combes quinoline synthesis involves the protonation of the oxygen on the carbonyl in the β-diketone, followed by a nucleophilic addition reaction with the aniline . The reaction mechanism undergoes three major steps, including the formation of a Schiff base, annulation of the molecule, and a series of proton transfers .Physical and Chemical Properties Analysis
This compound has a molecular weight of 205.68 . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the search results .Scientific Research Applications
Synthesis and Structural Analysis
4-Chloro-2,3,6-trimethylquinoline serves as a crucial intermediate in the synthesis of complex chemical structures. For example, it reacts with 4,6-di(tert-butyl)-3-(piperidin-1-ylmethyl)pyrocatechol to form a novel compound, whose structure was elucidated by X-ray diffraction. This synthesis highlights its role in creating compounds with potential quantum chemical applications (Tkachev et al., 2017).
Catalysis in Chemical Reactions
It is involved in catalytic processes that facilitate the formation of C–N bonds through direct functionalization of C–H bonds. This application is demonstrated in the silver(I)-catalyzed dimerization of 1,2-dihydro-2,2,4-trimethylquinoline derivatives, leading to the formation of C,N-linked dimeric compounds. This process underscores the compound's role in facilitating bond formation under mild conditions, contributing to the field of synthetic organic chemistry (Fotie et al., 2012).
Anticancer Research
This compound is used in the synthesis of N-substituted 4-amino-6,7,8-trimethoxyquinazoline compounds, derived from natural sources like gallic acid. Although these derivatives exhibited weaker anticancer activities compared to standard drugs, their synthesis from natural products highlights the exploration of novel anticancer agents (Liu et al., 2007).
Material Science and Lighting Applications
In material science, derivatives of this compound, such as 2,4-diphenylquinoline and its chloro derivatives, have been synthesized and investigated for their potential in blue lighting applications. These compounds, characterized by various spectroscopic and analytical techniques, exhibit bright blue emission under UV excitation, suggesting their utility in organic blue light-emitting devices (Kumar et al., 2015).
Future Directions
Properties
IUPAC Name |
4-chloro-2,3,6-trimethylquinoline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN/c1-7-4-5-11-10(6-7)12(13)8(2)9(3)14-11/h4-6H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUQCFVPXSUQQSC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C(N=C2C=C1)C)C)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40702238 |
Source
|
Record name | 4-Chloro-2,3,6-trimethylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40702238 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.68 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1203-71-0 |
Source
|
Record name | 4-Chloro-2,3,6-trimethylquinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1203-71-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-2,3,6-trimethylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40702238 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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